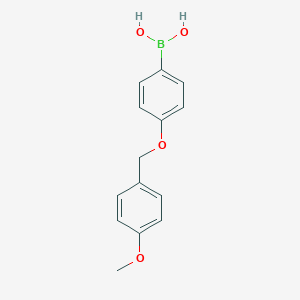

Ácido 4-(4'-metoxibenciloxi)fenilborónico

Descripción general

Descripción

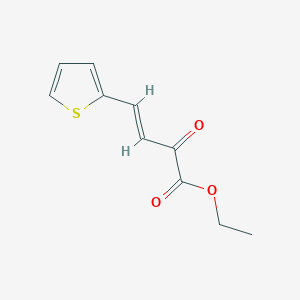

(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that is presumed to have potential applications in organic synthesis and molecular recognition. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions, including Suzuki coupling and in the recognition of carbohydrates and other diol-containing molecules .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid, they offer insights into related compounds. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, as mentioned in one of the papers, could be a relevant reaction in the synthesis of methoxybenzyl-protected boronic acids. The use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids and its subsequent removal by DDQ suggests a potential pathway for introducing the methoxybenzyl group into the boronic acid structure .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. The presence of an ortho-substituent on the phenyl ring, as seen in related compounds, can influence the reactivity and binding properties of the boronic acid. For example, the ortho-substituent in 2,4-bis(trifluoromethyl)phenylboronic acid is crucial in preventing the coordination of amines to the boron atom, thus enhancing the catalyst's effectiveness in amidation reactions .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, where they couple with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The ortho-substituent's electronic and steric effects can significantly affect the reactivity of boronic acids in such reactions. Additionally, boronic acids can participate in diol recognition, which is a non-covalent interaction that is useful in sensor applications and in the recognition of sugars and other diol-containing biomolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids like (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid are influenced by their substituents. Electron-withdrawing or electron-donating groups can affect the acidity of the boronic acid, its solubility in various solvents, and its stability. The methoxy group is an electron-donating group, which could potentially increase the electron density on the boron atom, affecting the compound's reactivity and binding affinity. The ability of boronic acids to form reversible complexes with diols also depends on the pH of the environment, with neutral pH often being optimal for high-affinity diol recognition .

Aplicaciones Científicas De Investigación

Desarrollo de fármacos

Este compuesto es un intermedio farmacéutico clave que promueve la investigación y el desarrollo de fármacos antitumorales. Su porción de ácido borónico facilita la interacción entre los fármacos y las células cancerosas, lo que potencialmente mejora la eficacia de los fármacos anticancerígenos .

Acoplamiento cruzado de Suzuki-Miyaura

Se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura, un tipo de reacción de acoplamiento cruzado catalizada por paladio que se utiliza ampliamente en la síntesis de compuestos orgánicos, incluidos los productos farmacéuticos y los productos químicos finos .

Desarrollo de sensores

Los ácidos fenilborónicos, incluidos los derivados como el ácido 4-(4’-metoxibenciloxi)fenilborónico, se pueden usar para desarrollar sensores fluorescentes para detectar catecol y sus derivados amino como la dopamina, DOPA y DOPAC .

Química analítica

La química única de los ácidos fenilborónicos ha proporcionado bases moleculares para aplicaciones analíticas. Esto incluye interacciones con el ácido siálico como una nueva clase de objetivos moleculares para aplicaciones de administración de fármacos .

Detección de glucosa

Los ácidos fenilborónicos se utilizan en la síntesis de puntos cuánticos funcionalizados para la detección fluorescente rápida de glucosa en sangre, lo que podría aplicarse al control y la gestión de la diabetes .

Química de polímeros

En la química de polímeros, los polímeros funcionalizados con ácido fenilborónico muestran una alta selectividad de unión, que puede verse influenciada por los solventes de polimerización y los tipos de reticulantes .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, and play a significant role in medicinal chemistry .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, sugars, and other organic compounds, which can influence the function of these molecules .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as solubility, stability, and permeability .

Result of Action

Boronic acids are known to exhibit various biological activities, including antiviral, antibacterial, antifungal, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the stability and reactivity of boronic acids .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYGEGISTWJFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570182 | |

| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156635-90-4 | |

| Record name | B-[4-[(4-Methoxyphenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156635-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)